3-[(4-Chlorophenyl)methyl]-4-methylpyridine
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Overview
Description
3-[(4-Chlorophenyl)methyl]-4-methylpyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chlorophenyl group attached to a methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-4-methylpyridine typically involves the reaction of 4-methylpyridine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and neuroprotective properties.
3-[(4-Chlorophenyl)thio]-N’-(1-methyl-4-piperidinylidene)propanohydrazide: Investigated for its potential therapeutic applications.
Uniqueness
3-[(4-Chlorophenyl)methyl]-4-methylpyridine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
919508-25-1 |
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Molecular Formula |
C13H12ClN |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-methylpyridine |
InChI |
InChI=1S/C13H12ClN/c1-10-6-7-15-9-12(10)8-11-2-4-13(14)5-3-11/h2-7,9H,8H2,1H3 |
InChI Key |
DOTBULNOPYQUOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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